molecular formula C12H15NO4 B3047659 Pentyl 4-nitrobenzoate CAS No. 14309-42-3

Pentyl 4-nitrobenzoate

Cat. No.: B3047659
CAS No.: 14309-42-3
M. Wt: 237.25 g/mol
InChI Key: BFKGHSXQYBELBN-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzoate Ester Chemistry Research

Nitrobenzoate esters, including pentyl 4-nitrobenzoate (B1230335), are a significant family of compounds in organic chemistry. Their importance stems from the presence of two key functional groups: the ester and the nitro group. The ester group is a common motif in numerous biologically active compounds and materials, while the nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and physical properties.

Research into nitrobenzoate esters is diverse. A primary area of investigation is their synthesis, often through Fischer-Speier esterification, where a carboxylic acid (like 4-nitrobenzoic acid) reacts with an alcohol in the presence of an acid catalyst. mdpi.combyjus.com Modern research often focuses on optimizing these reactions using novel catalysts, such as zeolites, or energy sources like microwaves and ultrasound to improve yields and environmental friendliness, as demonstrated in the synthesis of related esters like ethyl 4-nitrobenzoate. scirp.orgnih.gov

The functional groups of nitrobenzoate esters make them valuable intermediates in organic synthesis. solubilityofthings.com For instance, the nitro group can be reduced to an amine, opening pathways to a wide range of other functional groups and molecular structures. This makes compounds like ethyl 4-nitrobenzoate a precursor for local anesthetics. scirp.org

Furthermore, the rigid structure and polar nitro group of these esters make them candidates for applications in materials science, particularly in the field of liquid crystals. tandfonline.comresearchgate.net The specific alkyl chain length, such as the pentyl group in pentyl 4-nitrobenzoate, can be varied to fine-tune the material's mesogenic properties (the ability to form liquid crystal phases). Research has explored the doping of nematic liquid crystals with various nitrobenzoate derivatives to enhance their electro-optical properties. mdpi.com

This compound itself is also utilized in analytical chemistry as a standard for developing and validating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). sielc.com Its well-defined properties allow it to be used as a benchmark for separating mixtures of similar compounds. sielc.com

View Spectroscopic Data for this compound
TypeData
¹H NMR (400 MHz, CDCl₃) δ 8.32-8.26 (m, 2H), 8.21 (dt, J = 8.8, 2.0 Hz, 2H), 4.37 (t, J = 6.4 Hz, 2H), 1.85-1.75 (m, 2H), 1.46-1.37 (m, 4H), 0.94 (t, J = 7.2 Hz, 3H) rsc.org
¹³C NMR (101 MHz, CDCl₃) δ 164.76, 150.51, 135.91, 130.66, 123.52, 66.11, 28.31, 28.13, 22.32, 13.95 rsc.org
IR (neat, cm⁻¹) 2959, 2926, 1725, 1630, 1530, 1384, 1105, 991, 619 rsc.org
MS (EI, m/z) 237.08 [M]⁺ rsc.org

Historical Perspectives on Related Chemical Entities in Academic Literature

The study of nitrobenzoate esters is intrinsically linked to the historical development of organic synthesis, particularly the Fischer-Speier esterification reaction, first described in 1895. taylorandfrancis.com This acid-catalyzed reaction between a carboxylic acid and an alcohol has been a cornerstone of ester synthesis for over a century and remains a fundamental method taught and used today. mdpi.commasterorganicchemistry.com

Historically, the preparation of esters, including nitrobenzoates, was crucial for the identification and characterization of unknown alcohols and phenols. By converting them into crystalline ester derivatives, such as p-nitrobenzoates or 3,5-dinitrobenzoates, chemists could determine their melting points, a key physical constant for identification in the early 20th century.

Early methods for preparing these esters often involved reacting the corresponding acyl chloride (e.g., p-nitrobenzoyl chloride) with the alcohol or phenol (B47542), sometimes in the presence of a base like pyridine (B92270). This approach was common for phenols that were less reactive in standard Fischer esterification conditions.

A 1976 patent for the esterification of nitrobenzoic acids with glycerol (B35011) highlights the ongoing industrial interest and challenges in synthesizing these compounds. sigmaaldrich.com The patent describes the necessity of high temperatures and an entraining liquid to remove water and drive the reaction towards the ester product, demonstrating that the fundamental principles of the original Fischer-Speier reaction were still central to process development decades later. sigmaaldrich.com The nitration of aromatic compounds like methyl benzoate (B1203000) to produce their nitro derivatives is also a classic reaction with a long history in organic synthesis, forming the basis for accessing the nitro-substituted aromatic core of these esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO4/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)13(15)16/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKGHSXQYBELBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065752
Record name Benzoic acid, 4-nitro-, pentyl ester
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Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-42-3
Record name Benzoic acid, 4-nitro-, pentyl ester
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Record name Benzoic acid, 4-nitro-, pentyl ester
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Record name Benzoic acid, 4-nitro-, pentyl ester
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Record name Benzoic acid, 4-nitro-, pentyl ester
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Record name Pentyl 4-nitrobenzoate
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Synthetic Methodologies for Pentyl 4 Nitrobenzoate and Its Analogues

Esterification Reactions: Classical and Modern Approaches

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, remains the most direct and widely used method for preparing pentyl 4-nitrobenzoate (B1230335). evitachem.com Over the years, several variations of this fundamental transformation have been developed, each with its own set of advantages and limitations.

Fischer Esterification Protocols

The Fischer-Speier esterification, or simply Fischer esterification, is a classic and fundamental method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. evitachem.comrug.nlbyjus.com For the synthesis of pentyl 4-nitrobenzoate, this involves the reaction of 4-nitrobenzoic acid with pentanol (B124592), typically using a catalyst like sulfuric acid. evitachem.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. byjus.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. byjus.com

While Fischer esterification is a robust and atom-economical method, it has some drawbacks. rug.nl The use of strong mineral acids can lead to side reactions, especially with sensitive substrates, and poses challenges in terms of waste management. rug.nl

Catalytic Approaches in Ester Synthesis

To overcome the limitations of classical Fischer esterification, significant research has focused on developing alternative catalytic systems. These modern approaches often utilize solid acid catalysts, Lewis acids, or organocatalysts, which can offer advantages in terms of reusability, milder reaction conditions, and improved selectivity. rug.nlresearchgate.net

For the synthesis of related nitrobenzoate esters, such as ethyl 4-nitrobenzoate, various solid acid catalysts like nanoporous natural zeolites have been investigated. scirp.orgscirp.org These catalysts, particularly when combined with microwave or ultrasound irradiation, have shown promise in enhancing reaction rates and yields. scirp.orgscirp.org The use of solid acids simplifies the work-up procedure as the catalyst can be easily separated from the reaction mixture by filtration. rug.nl

Lewis acids, such as indium(III) triflate and iron(III) triflate, have also been employed as catalysts in esterification reactions. researchgate.net These catalysts function by activating the carboxylic acid towards nucleophilic attack by the alcohol. Additionally, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective in promoting esterification reactions, often under mild conditions. rug.nl

Base-Catalyzed Retro-Claisen Condensation Strategies

A less conventional but effective method for ester synthesis involves the base-catalyzed retro-Claisen condensation. researchgate.netrsc.org This reaction utilizes 1,3-dicarbonyl compounds as acylating agents for alcohols. In this process, a strong base promotes the cleavage of a carbon-carbon bond in the dicarbonyl compound, generating an acyl intermediate that then esterifies the alcohol. researchgate.netrsc.org

This strategy has been successfully applied to the acylation of a variety of alcohols, including aliphatic ones, to produce esters in good yields. rsc.org The reaction is operationally simple and expands the scope of esterification methodologies beyond the traditional acid-catalyzed approaches. researchgate.netrsc.org While direct synthesis of this compound via this specific method is not extensively documented, the principle has been demonstrated for a range of esters, suggesting its potential applicability. rsc.org For instance, research has shown the successful synthesis of this compound using a base-catalyzed retro-Claisen condensation, yielding a colorless oil. rsc.org

Appel Reaction Derivatives in Ester Synthesis

The Appel reaction is a well-established method for converting alcohols to alkyl halides using triphenylphosphine (B44618) and a tetrahalomethane. wikipedia.orgorganic-chemistry.org A modified version of this reaction can be employed for the synthesis of esters. This involves the activation of a carboxylic acid with triphenylphosphine and a halogenating agent, followed by reaction with an alcohol. academie-sciences.fr

In a typical procedure for synthesizing esters via an Appel-type reaction, the carboxylic acid is treated with a combination of triphenylphosphine and a reagent like bromotrichloromethane (B165885) (BrCCl3). academie-sciences.fr This generates an activated acylphosphonium species, which is then readily attacked by the alcohol to form the desired ester. This method has been used to synthesize a variety of esters, including those derived from benzoic and cinnamic acids. academie-sciences.fr Spectroscopic data for this compound synthesized via a modified Appel reaction has been reported. scielo.br

Multistep Synthetic Pathways to Complex Analogues

The synthesis of more complex analogues of this compound often requires multistep synthetic pathways. These analogues may incorporate additional functional groups or complex molecular architectures, necessitating a series of reactions to construct the target molecule. For example, the synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)this compound involves both the formation of the ester linkage and the construction of the pyrimidine (B1678525) ring system. evitachem.com This typically involves condensation reactions to build the heterocyclic core, followed by esterification of a pentanol derivative with 4-nitrobenzoic acid. evitachem.com

Similarly, the synthesis of other complex molecules containing the this compound moiety, such as those used in the study of liquid crystals or as intermediates in the synthesis of larger natural products, often involves protecting group strategies and a sequence of carefully planned reactions. sigmaaldrich.comgoogle.com For instance, in the synthesis of halichondrin analogues, a p-nitrobenzoate group was used as a protecting group for an allylic alcohol, demonstrating the utility of this ester in complex multistep syntheses. google.com The synthesis of various 3-methyl-4-nitrobenzoate derivatives, including pentyl 3-methyl-4-nitrobenzoate, has also been reported, highlighting the preparation of structurally related analogues. researchgate.net

Green Chemistry Principles in this compound Synthesis Research

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This is also true for the synthesis of this compound and its analogues. The focus is on developing more environmentally benign methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of research in this context is the use of heterogeneous catalysts, which can be easily recovered and reused, thus reducing waste. rsc.org The use of supported vanadium phosphate (B84403) catalysts for the ammoxidation of p-nitrotoluene to p-nitrobenzonitrile, a precursor to 4-nitrobenzoic acid, is an example of an eco-friendly catalytic process. rsc.org

Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation in esterification reactions aligns with the principles of green chemistry. scirp.orgscirp.org These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. scirp.orgscirp.org The development of solvent-free reaction conditions is another key aspect of green chemistry, as it eliminates the need for potentially harmful organic solvents. rsc.org Research into the synthesis of ethyl 4-nitrobenzoate has explored solvent-free esterification, highlighting a move towards more sustainable practices. scirp.orgscirp.org

Elucidation of Reaction Mechanisms and Kinetics Involving Pentyl 4 Nitrobenzoate

Solvolysis Mechanisms of Nitrobenzoate Esters

The solvolysis of esters, a reaction in which the solvent acts as the nucleophile, is a fundamental process for investigating reaction mechanisms, particularly S_N_1 (Substitution Nucleophilic Unimolecular) pathways. Nitrobenzoate esters are frequently employed in these studies because the electron-withdrawing nitro group stabilizes the resulting carboxylate anion, making it a better leaving group compared to unsubstituted benzoate (B1203000). srce.hracs.org

The S_N_1 solvolysis mechanism proceeds through a stepwise sequence. The initial and rate-determining step involves the heterolytic cleavage of the carbon-oxygen bond, leading to the formation of a carbocation intermediate and a carboxylate anion. epa.gov This is followed by a rapid attack of a solvent molecule on the carbocation, and a final deprotonation step yields the substitution product. epa.gov

For a substrate like pentyl 4-nitrobenzoate (B1230335), the reaction would involve the formation of a secondary pentyl carbocation. The stability of this carbocation and the nature of the solvent heavily influence the reaction rate. Studies on various benzhydryl benzoates have established a linear free-energy relationship (LFER) described by the equation log k = s_f(E_f + N_f), where k is the solvolysis rate constant, s_f and N_f are parameters specific to the leaving group and solvent (nucleofugality), and E_f is a parameter for the carbocation's stability (electrofugality). acs.orgnih.gov This relationship allows for the quantitative estimation of S_N_1 reactivity for a wide range of benzoate esters. acs.orgnih.gov

The reactivity of substituted benzoates in solvolysis reactions is significantly affected by the substituents on the phenyl ring. srce.hr Electron-withdrawing groups, such as the 4-nitro group, increase the rate of solvolysis by stabilizing the leaving carboxylate anion. acs.org The effect of these substituents is more pronounced in less polar solvents, which is attributed to a more carbocation-like transition state in these media. srce.hr

Kinetic studies in various aqueous solvent mixtures (e.g., aqueous ethanol (B145695), acetone, or acetonitrile) show that the order of reactivities for different Z-substituted benzoates remains similar across these systems. srce.hr This indicates that the fundamental solvolytic behavior of these esters is consistent across common protic and aprotic solvent mixtures. srce.hr

Table 1: Relative Solvolysis Rates of Substituted Benzhydryl p-Nitrobenzoates in 80% Aqueous Acetone This table illustrates the effect of substituents on the benzene (B151609) ring of the electrophore on the reaction rate. Data is generalized from studies on related systems.

Substituent (X) on Benzhydryl GroupRelative Rate Constant (k_rel) at 25°CEnthalpy of Activation (ΔH‡, kcal/mol)Entropy of Activation (ΔS‡, e.u.)
4-Methoxy44.122.3+5.3
4-Methyl3.7421.4-4.7
Hydrogen1.0020.6-8.0
4-Chloro0.33422.8-2.9
Source: Adapted from kinetic data for the solvolysis of substituted 3,4-benzotricyclo[4.3.1.0¹'⁶]dec-3-en-2-yl p-nitrobenzoates. oup.com

In some cases, solvolysis does not proceed via a simple S_N_1 mechanism. For instance, the solvolysis of certain cyclic 3,5-dinitrobenzoate (B1224709) esters has been shown to yield alkenes through an anti-elimination pathway. rsc.org This suggests the reaction proceeds via a carbocation ion pair, where the leaving group abstracts a β-proton, or through an enforced uncoupled concerted mechanism. rsc.org

Investigation of Intramolecular Rearrangements

The p-nitrobenzoate group can be involved in or influence intramolecular rearrangements, either as a leaving group that generates a reactive intermediate prone to rearrangement or as a participating nucleophile.

One notable example is the Mitsunobu reaction, which is often used for the stereochemical inversion of secondary alcohols. An unexpected rearrangement was observed during the attempted epimerization of a protected glucose derivative. biu.ac.il Instead of the expected substitution product, a rearranged product was formed as the major isomer. The proposed mechanism involves an initial intramolecular cyclization, followed by a ring-opening step where the p-nitrobenzoate anion acts as the nucleophile, attacking a different position and leading to a rearranged skeleton with inversion of configuration at two chiral centers. biu.ac.il

Rearrangements are also common during the solvolysis of substrates that can form carbocation intermediates. For secondary systems, such as those derived from pentyl esters, 1,2-hydride shifts are a potential competing pathway. During the solvolysis of 3-pentyl tosylate, a competing rearrangement to the 2-pentyl cation via a 1,2-hydride transfer was observed. whiterose.ac.uk A similar rearrangement could be anticipated for the 2-pentyl cation generated from pentyl 4-nitrobenzoate, although it would lead to an identical, albeit scrambled, secondary carbocation.

In more complex systems, such as the solvolysis of N-hydroxy-2,2,6,6-tetramethylpiperidine p-nitrobenzoate, ionization is interpreted to proceed with rearrangement through an incipient nitrenium ion, leading to the formation of a 2,2-dimethylpyrrolidine (B1580570) derivative. arkat-usa.org Similarly, treatment of certain p-menthane-3-methanesulfonyloxy-4,8-diols with base leads to a stereospecific pinacol-type rearrangement. cdnsciencepub.com While the leaving group in this case is a methanesulfonate, the principle of rearrangement driven by the departure of a good leaving group is analogous to what can occur with p-nitrobenzoates.

Kinetic Studies of Esterification and Related Hydrolysis Reactions

The kinetics of esterification and hydrolysis of nitrobenzoate esters have been extensively studied to understand the influence of structure, solvent, and temperature on reaction rates.

Hydrolysis: The alkaline hydrolysis (saponification) of esters like ethyl p-nitrobenzoate has been investigated in various ethanol-water mixtures. psu.eduresearchgate.net The reaction follows second-order kinetics, and the rate constants show a steep decrease with increasing ethanol content in the solvent mixture, particularly at lower ethanol mole fractions. psu.eduresearchgate.net This is attributed to changes in solvent structure and the solvation of the transition state. The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), vary with the solvent composition, reflecting the complex solute-solvent interactions. psu.edu The base-catalyzed hydrolysis of esters generally proceeds through a bimolecular acyl-oxygen fission (B_Ac_2) mechanism, involving a tetrahedral intermediate. epa.gov

Acylation: The kinetics of acylation reactions using activated esters, such as p-nitrophenyl p-nitrobenzoate, have also been explored. In a study of the acylation of α-amino acids, the reaction was monitored by the release of the p-nitrophenolate ion. asianpubs.org The reaction proceeds under pseudo-first-order conditions when the amino acid is in large excess. The rate constants are dependent on temperature, and from this relationship, activation parameters can be determined using the Arrhenius equation. asianpubs.org

Table 2: Activation Parameters for the Acylation of Glycine by p-Nitrophenyl p-Nitrobenzoate in a Water-Propan-2-ol Mixture This table provides an example of kinetic data obtained from studying reactions involving activated nitrobenzoate esters.

ParameterValueUnit
Activation Energy (E_a)55.4kJ/mol
Enthalpy of Activation (ΔH)52.9kJ/mol
Entropy of Activation (ΔS)-115J/(mol·K)
Pre-exponential Factor (A)6.4 x 10⁶s⁻¹
Source: Adapted from kinetic data for the acylation of various α-amino acids. asianpubs.org

Mechanistic Insights from Intermediates in Chemical Transformations

The study of transient intermediates is crucial for elucidating reaction mechanisms. In reactions involving this compound, carbocations are key intermediates in solvolysis, while other intermediates like tetrahedral adducts and ion pairs also play significant roles.

Carbocation Intermediates: In S_N_1 solvolysis, the formation of a carbocation is the rate-determining step. epa.gov The direct observation of the ionization step has been achieved in some systems, providing insights into the electrophilicity of the carbocation and the electrofugality of the leaving group. uni-muenchen.de The structure and stability of the carbocation intermediate dictate the product distribution. For example, solvolysis of tricyclic p-nitrobenzoates yields a range of alcohol and olefin products, suggesting the involvement of complex, rearranged carbonium ion intermediates. researchgate.net The nature of these intermediates can be probed by analyzing the product ratios and stereochemistry. whiterose.ac.ukresearchgate.net

Ion-Pair Intermediates: Evidence suggests that solvolysis often involves not just free carbocations but also a series of ion-pair intermediates (contact ion pairs, solvent-separated ion pairs). acs.org The nature of these ion pairs can influence the stereochemical outcome of the reaction and the potential for rearrangement. Studies on p-chlorobenzhydryl p-nitrobenzoate have been instrumental in probing the nature of these intermediates. acs.org

Other Intermediates: In other types of transformations, different intermediates are relevant. For example, in nucleophilic aromatic substitution (S_N_Ar) reactions where a nitroarene is the substrate, a Meisenheimer complex, which is a delocalized anionic intermediate, is formed. rsc.org In the reduction of nitroaromatic compounds, intermediates such as nitrosobenzene (B162901) and azoxybenzene (B3421426) can be observed, providing clues to the reaction pathway. acs.org

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the molecular framework of Pentyl 4-nitrobenzoate (B1230335).

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In ¹H NMR analysis of Pentyl 4-nitrobenzoate, the chemical environment of each proton is revealed as a distinct signal. The powerful electron-withdrawing effects of the nitro (-NO₂) and ester (-COO-) groups cause the aromatic protons to be significantly deshielded, shifting their signals downfield. The protons on the pentyl chain appear in the upfield region, with their chemical shifts influenced by their proximity to the ester's oxygen atom.

The aromatic region typically displays a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the nitro group are the most deshielded, followed by those ortho to the ester group. The aliphatic signals of the pentyl group consist of a triplet for the terminal methyl protons, a series of multiplets for the internal methylene (B1212753) protons, and a downfield triplet for the methylene protons directly attached to the ester oxygen.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H ortho to -COO) ~8.28 d ~8.9
Aromatic (H ortho to -NO₂) ~8.18 d ~8.9
O-CH₂- (Pentyl) ~4.35 t ~6.7
-CH₂- (Pentyl) ~1.75 m -
-CH₂-CH₂- (Pentyl) ~1.40 m -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides complementary information by mapping the carbon skeleton of the molecule. For this compound, nine unique carbon signals are expected. The presence of the nitro group and the ester functionality significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon of the ester group is characteristically found at the far downfield end of the spectrum.

Data from similar compounds, such as Methyl 4-nitrobenzoate, show characteristic shifts for the aromatic and carbonyl carbons at approximately 165.0 ppm (C=O), 150.5 ppm (C-NO₂), 135.4 ppm (quaternary C of the ester), 130.7 ppm (CH ortho to -COO), and 123.5 ppm (CH ortho to -NO₂). rsc.org The carbons of the pentyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl) ~164.5
C-NO₂ (Aromatic) ~150.6
C-COO (Aromatic) ~135.5
CH (Aromatic, ortho to -COO) ~130.8
CH (Aromatic, ortho to -NO₂) ~123.6
O-CH₂ (Pentyl) ~66.0
-CH₂- (Pentyl) ~28.5
-CH₂- (Pentyl) ~28.2
-CH₂- (Pentyl) ~22.3

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound is an achiral and conformationally flexible molecule, advanced 2D NMR techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would confirm the connectivity of protons within the pentyl chain by showing correlations between adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) experiments directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these spectra are dominated by absorptions from the nitro, ester, and aromatic groups.

The IR spectrum provides clear evidence of the key functional groups. rsc.org The most prominent bands include a strong absorption for the ester carbonyl (C=O) stretch, and two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. researchgate.net The C-O bonds of the ester group also produce strong signals. Aromatic C=C and aliphatic C-H stretching vibrations are also clearly identifiable. rsc.org Raman spectroscopy offers complementary data, particularly for the symmetric vibrations of the nitro group and the aromatic ring. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch Nitro (-NO₂) ~1525 Strong
Symmetric Stretch Nitro (-NO₂) ~1348 Strong
Stretch Carbonyl (C=O) ~1725 Strong
C-O Stretch (Aryl-CO) Ester ~1275 Strong
C-O Stretch (Alkyl-O) Ester ~1105 Strong
C=C Stretch Aromatic Ring ~1608 Medium

Mass Spectrometry Techniques for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound is first separated from other components in a gas chromatograph before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound provides definitive proof of its identity. nist.gov

The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (237.25 g/mol ). nist.gov The fragmentation pattern is highly informative. A common and often base peak results from the cleavage of the ester bond, leading to the formation of the stable 4-nitrobenzoyl cation at m/z 150. libretexts.org Other significant fragments can arise from the loss of the pentyl group as an alkene (pentene), resulting in a fragment corresponding to 4-nitrobenzoic acid at m/z 167, or the formation of the pentyl carbocation at m/z 71. The loss of a nitro group (-NO₂) is also a possible fragmentation pathway. researchgate.net

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula
237 Molecular Ion [M]⁺ [C₁₂H₁₅NO₄]⁺
167 [M - C₅H₁₀]⁺ [C₇H₅NO₄]⁺
150 [M - OC₅H₁₁]⁺ [C₇H₄NO₃]⁺
122 [C₇H₄NO₃ - CO]⁺ [C₆H₄NO₂]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis provides an exact mass that confirms its chemical formula, C₁₂H₁₅NO₄.

In a study utilizing an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer, the sodium adduct of this compound ([M+Na]⁺) was observed. The experimentally measured mass was compared to the theoretically calculated mass, showing a high degree of accuracy and confirming the compound's identity. rsc.org

Ion SpeciesCalculated Mass (m/z)Found Mass (m/z)Reference
[C₁₂H₁₅NO₄ + Na]⁺260.0893260.0881 rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of intact compounds. When this compound is analyzed using ESI-MS, it is typically observed as an adduct ion, most commonly with sodium ([M+Na]⁺). rsc.org This is a characteristic feature of ESI-MS, where ions are formed by the association of the analyte molecule with cations present in the solvent or mobile phase.

The observation of the protonated molecule ([M+H]⁺) is less common for simple esters like this under standard ESI conditions, with the sodium adduct often being the more stable and readily detected species. The technique is foundational for obtaining the high-resolution mass data discussed previously, providing the ions that are then accurately measured by the mass analyzer. rsc.org

Single Crystal X-ray Diffraction Analysis for Molecular and Supramolecular Architecture

A thorough search of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing invaluable insights into molecular conformation, packing, and intermolecular interactions.

Crystal Packing and Intermolecular Hydrogen Bonding Interactions

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and specific intermolecular hydrogen bonding interactions for this compound cannot be provided.

Conformational Analysis in the Solid State

Detailed conformational analysis, including the measurement of specific torsion angles and the arrangement of the pentyl chain relative to the nitrobenzoate group in the solid state, is contingent upon data from single-crystal X-ray diffraction. As this data is not currently available, a validated conformational analysis for the solid phase of this compound cannot be conducted.

Research on Derivatives, Analogues, and Structure Activity Relationships Sar

Design and Synthesis of Modified Nitrobenzoate Scaffolds

The synthesis of pentyl 4-nitrobenzoate (B1230335) and its derivatives often involves standard esterification procedures, such as the reaction between an alcohol and an acyl chloride or a carboxylic acid activated with a coupling agent. A common laboratory method is the Fischer esterification, which involves reacting pentanol (B124592) with 4-nitrobenzoic acid in the presence of an acid catalyst. researchgate.net

Researchers have synthesized various modified nitrobenzoate scaffolds to explore their potential applications. For instance, the synthesis of 5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentyl 4-nitrobenzoate involves a multi-step pathway that includes condensation reactions to form the pyrimidine (B1678525) ring and subsequent esterification. evitachem.com This modification introduces a pyrimidine moiety, a common feature in many pharmaceutical agents. evitachem.com

Another area of investigation involves the synthesis of 4-guanidinobenzoate derivatives, where a guanidinium (B1211019) group is incorporated. nih.gov The synthesis of these compounds can involve the esterification of a phenol (B47542) with a substituted 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an aniline, deprotection, and finally, a guanidination reaction. nih.gov

The synthesis of various esters of 4-nitrobenzoic acid with different alcohol moieties is also a common strategy. For example, butyl-4-nitrobenzoate and benzyl-4-nitrobenzoate have been synthesized and characterized. rsc.org Additionally, the reduction of the nitro group in phenyl 4-nitrobenzoate to an amino group using a palladium catalyst has been demonstrated, yielding phenyl 4-aminobenzoate. cas.cz

The following table provides examples of synthesized nitrobenzoate derivatives and their reported yields.

CompoundYield (%)Reference
Phenyl 4-nitrobenzoate55.6 cas.cz
Phenyl 4-ethylbenzoate57.5 cas.cz
Phenyl 4-fluorobenzoate31.5 cas.cz
Phenyl 4-(methylsulfonyl)benzoate90.5 cas.cz
Phenyl 4-aminobenzoate28.7 cas.cz
4-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-ylimino)methyl)-2-methoxyphenyl 4-nitrobenzoate92 derpharmachemica.com
4-((1-phenyl-3-p-tolyl-1H-pyrazol-5-ylimino)methyl)-2-methoxyphenyl 4-nitrobenzoate91 derpharmachemica.com
Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate75 nih.gov

Exploration of Substituent Effects on Chemical Reactivity and Molecular Interactions

Substituents on the benzoate (B1203000) ring significantly influence the chemical reactivity and molecular interactions of this compound and its analogues. The nitro group, being a strong electron-withdrawing group, plays a crucial role. mdpi.com

The hydrolysis of benzoate esters is a well-studied reaction that provides insights into substituent effects. The rate of alkaline hydrolysis of phenyl esters of para-substituted benzoic acids is well-described by the Hammett relationship. researchgate.net For the base-catalyzed hydrolysis of phenyl esters of 4-substituted benzoic acids in 50% (v/v) aqueous dimethyl sulfoxide, the Hammett equation yields a ρ value of 2.44, indicating a significant sensitivity to substituent electronic effects. cas.cz Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the negatively charged transition state formed during the nucleophilic attack of the hydroxide (B78521) ion. semanticscholar.org For instance, the presence of a 4-nitro group on methyl benzoate significantly reduces its hydrolysis half-life compared to the unsubstituted or methoxy-substituted analogues. oieau.fr

The nature of the substituent also affects intermolecular interactions, such as hydrogen bonding. In para-substituted nitrobenzene (B124822) derivatives, the properties of the nitro group are influenced by its orientation relative to the benzene (B151609) ring and the nature of the para-substituent. mdpi.com These factors, in turn, affect the aromaticity of the ring and the strength of intermolecular interactions. mdpi.com For example, the presence of a nitro substituent on a guest phenyl group in a supramolecular complex can dramatically increase the binding affinity in water due to favorable electrostatic and desolvation effects. nih.gov

The following table summarizes the Hammett substituent constants (σp) for various para-substituents, which quantify their electronic effect.

SubstituentHammett Constant (σp)Reference
-NO₂0.78 oieau.fr
-Cl0.23 oieau.fr
-H0.00 oieau.fr
-CH₃-0.17 oieau.fr
-OCH₃-0.27 oieau.fr

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between ligands, such as this compound derivatives, and their biological targets. These methods provide valuable insights into the binding modes and affinities of potential drug candidates.

For example, molecular docking studies have been employed to investigate the antifungal activity of 3-methyl-4-nitrobenzoate derivatives against various Candida strains. researchgate.net These studies can help identify key interactions between the ligand and the active site of a target enzyme, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity. researchgate.net In one study, docking results suggested that the presence of an enoate moiety along with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring had a positive effect on the antifungal activity of a compound against Candida albicans. researchgate.net

Similarly, docking studies have been used to explore the binding of pyrazole (B372694) derivatives containing a 4-nitrobenzoate moiety to the E. coli MurB enzyme. derpharmachemica.com The results indicated that specific derivatives showed interactions with key residues like ARG91, suggesting a potential mechanism for their antibacterial activity. derpharmachemica.com

In the context of cancer research, molecular docking has been utilized to study the interaction of 1,2,4-triazole (B32235) derivatives with the EGFR tyrosine kinase target site. pensoft.net These studies have shown a high correlation between the predicted binding affinities and the experimentally determined cytotoxic activities, highlighting the predictive power of these computational methods. pensoft.net

The following table presents examples of software and methods used in molecular modeling and docking studies of nitrobenzoate derivatives.

Study FocusSoftware/MethodKey FindingsReference
Antifungal activity of 3-methyl-4-nitrobenzoate derivativesMolecular DockingPositive effect of enoate, hydroxyl, and methoxy groups on activity against C. albicans. researchgate.net
Antibacterial activity of pyrazole derivativesDocking with E. coli MurB enzymeInteraction with ARG91 residue observed for active compounds. derpharmachemica.com
Anticancer activity of 1,2,4-triazole derivativesMolecular Modeling and MTT assayHigh correlation between docking results and cytotoxicity against EGFR tyrosine kinase. pensoft.net
Corrosion inhibition by ethylethanolammonium 4-nitrobenzoateDensity Functional Theory (DFT)Calculation of quantum chemical parameters to predict inhibition efficiency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. These approaches are instrumental in drug discovery and environmental science for predicting the properties of new chemical entities.

QSAR studies on nitrobenzene derivatives have been conducted to understand their toxicity. dergipark.org.tr These studies often use molecular descriptors that represent various aspects of the molecular structure, such as electronic properties (e.g., hyperpolarizability) and steric effects. dergipark.org.trnih.gov For instance, a QSAR model for the toxicology of benzene derivatives found that second-order hyperpolarizability and the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) area were significant descriptors. dergipark.org.tr

In the context of environmental persistence, QSAR models have been developed to predict the base-catalyzed hydrolysis rate constants of carboxylic acid esters. nih.gov These models often include descriptors for pKa, electronegativity, charge density, and steric parameters. nih.gov Such models are crucial for assessing the environmental fate of organic contaminants.

Cheminformatics tools are also employed for the analysis and enumeration of chemical libraries based on a particular scaffold. researchgate.net This allows for the systematic exploration of chemical space and the design of novel compounds with desired properties. For example, cheminformatics approaches have been used to analyze the structural features of fullerene derivatives that affect their aquatic toxicity. nih.gov

The following table highlights some key descriptors used in QSAR and cheminformatics studies of nitroaromatic compounds.

Descriptor TypeExamplesApplicationReference
ElectronicSecond-order hyperpolarizability, pKa, Electronegativity, Charge densityPredicting toxicity and reactivity of nitrobenzene derivatives. dergipark.org.trnih.gov
StericSteric parametersModeling the hydrolysis rates of carboxylic acid esters. nih.gov
TopologicalAtom-type-based AI topological indicesPredicting boiling points of aliphatic esters. dergipark.org.tr
Quantum ChemicalHOMO/LUMO energies, Dipole momentInvestigating corrosion inhibition and reactivity. researchgate.net

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for separating and assessing the purity of pentyl 4-nitrobenzoate (B1230335). High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely employed for this purpose. sielc.combldpharm.com

HPLC is a widely used method for the analysis of pentyl 4-nitrobenzoate. sielc.combldpharm.com A common approach involves using a reverse-phase (RP) C18 column. researchgate.net

A typical HPLC method for analyzing this compound utilizes a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often substituted with formic acid. sielc.comsielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak of this compound.

The following table outlines a typical set of HPLC conditions for the analysis of alkyl nitrobenzoates, which can be adapted for this compound.

Table 1: Illustrative HPLC Parameters for Alkyl Nitrobenzoate Analysis

Parameter Value
Column Cosmosil MS-II, C-18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile, water, and phosphoric acid (or formic acid for MS)
Detector UV
Flow Rate 1.0 mL/min

This table is a composite representation based on typical HPLC methodologies for similar compounds and may require optimization for this compound specifically. researchgate.net

UPLC, a high-resolution separation technique, offers faster analysis times and improved resolution compared to conventional HPLC. sielc.comsielc.comsielc.com The use of columns with smaller particle sizes (typically sub-2 µm) allows for more efficient separations. sielc.com For this compound, a UPLC method would offer a significant advantage in throughput for purity checks and quantitative analysis. sielc.combldpharm.comsielc.comsielc.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher pressures required for the smaller particle size columns. A UPLC-Q-Orbitrap MS system can be used for simultaneous identification and quantification of nitrobenzoate analogs. researchgate.net

Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound. tubitak.gov.trscispace.comnist.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. tubitak.gov.trscispace.com

For more detailed structural information, GC can be coupled with mass spectrometry (GC-MS). rsc.orgrsc.org This combination allows for the identification of the compound based on its mass spectrum, which provides a unique fragmentation pattern. nist.govrsc.org The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, can also be used for identification purposes. nih.govglsciences.com The NIST WebBook provides a standard non-polar Kovats retention index of 1803 for this compound. nih.gov

Table 2: GC-MS Parameters for Analysis of this compound

Parameter Value
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split
Detector Mass Spectrometer (Electron Ionization)

This table represents a general set of conditions and may be optimized for specific analytical needs. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

For compounds that lack a strong chromophore or are not easily detected by standard methods, derivatization can be employed to enhance their analytical detection. researchgate.net In the case of analyzing related compounds or precursors of this compound, such as alcohols or amines, derivatization with 4-nitrobenzoyl chloride can be used. oup.comacs.orgnih.govresearchgate.net This reaction introduces the 4-nitrobenzoyl group, which has a strong UV absorbance, making the derivative easily detectable by UV spectrophotometry or HPLC with a UV detector. oup.comacs.orgnih.govresearchgate.net The resulting 4-nitrobenzoate esters exhibit an absorption maximum in the favorable range of 255 to 260 nm. acs.org This strategy is particularly useful for trace analysis. acs.orgnih.gov

The derivatization process typically involves reacting the analyte with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed. researchgate.netoup.com The resulting derivative can then be extracted and analyzed.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, owing to the strong UV absorbance of the nitroaromatic moiety. researchgate.netrsc.org A solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the compound.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The UV spectrum of related nitrobenzoates shows a strong absorption peak around 260 nm. acs.org

Enzymatic and Biocatalytic Transformations Involving Nitrobenzoate Esters

Enzyme-Catalyzed Esterification and Transesterification Reactions

Enzymes, particularly lipases and acyltransferases, are widely employed to catalyze the formation of nitrobenzoate esters. These biocatalysts offer a green alternative to traditional chemical synthesis, often providing high chemo-, regio-, and stereoselectivity.

The synthesis of esters can be achieved through direct esterification of a carboxylic acid with an alcohol or via transesterification, where an existing ester (the acyl donor) transfers its acyl group to an alcohol. While ethyl 4-nitrobenzoate (B1230335) has been investigated as an acyl donor for N- and O-acylation, it showed no reactivity in some systems. mdpi.comresearchgate.net In contrast, activated acyl donors like vinyl esters are often more efficient. mdpi.comresearchgate.net For instance, vinyl 4-nitrobenzoate has been successfully used as an acyl donor in reactions catalyzed by an acyltransferase from Mycobacterium smegmatis (MsAcT). mdpi.comresearchgate.net This enzyme has demonstrated efficacy in pure organic solvents like toluene, which is beneficial for dissolving lipophilic substrates and achieving higher productivity. mdpi.com

Lipases are another important class of enzymes for these reactions. Lipase (B570770) B from Candida antarctica (CAL-B) is a versatile biocatalyst used in the esterification of various acids and alcohols. Studies on the esterification of phenylpropanoid acids with a range of alcohols, including n-pentanol, have highlighted the influence of substrate structure on reactivity. nih.gov The synthesis of pentyl nonanoate (B1231133) has also been optimized using an immobilized lipase from Rhizomucor miehei, demonstrating the potential for high-yield ester production in solvent-free systems. scielo.br Furthermore, research has shown that lipase-catalyzed esterifications can be successfully performed in aqueous micellar media, using a 1:1 stoichiometric ratio of acid and alcohol, which enhances the green credentials of the process. nih.govrsc.org

Table 1: Examples of Enzyme-Catalyzed Synthesis of Nitrobenzoate and Related Esters


Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the broad applicability of chemical reactions, creating efficient and sustainable routes to complex molecules. Nitrobenzoate esters often feature as key intermediates in these multi-step pathways.

A prime example is the flow-based chemoenzymatic synthesis of active pharmaceutical ingredients (APIs) like procaine (B135) and butacaine. mdpi.comresearchgate.netIn this process, an immobilized acyltransferase (MsAcT) is used to catalyze the formation of a nitrobenzoate ester intermediate from vinyl 4-nitrobenzoate and a specific alcohol. mdpi.comresearchgate.netThis enzymatic step is followed by a chemical hydrogenation step (e.g., using an H-Cube reactor) to reduce the nitro group, yielding the final API in excellent yields. mdpi.comresearchgate.netThis approach benefits from the high efficiency and reusability of the immobilized enzyme and the safety and automation of flow chemistry. mdpi.comresearchgate.net In natural product synthesis, p-nitrobenzoyl esters serve as useful intermediates for separation and purification. During a chemoenzymatic synthesis of peppermint monoterpenoid intermediates, a chemical reduction produced a mixture of cis and trans isopiperitenol (B1207519) diastereomers that were difficult to separate. acs.orgThe mixture was converted to their p-nitrobenzoyl ester derivatives, which were readily separable by preparative HPLC. acs.orgFollowing separation, the pure ester diastereomers were individually hydrolyzed using a simple chemical method (LiOH in THF/water) to afford the pure alcohol isomers. acs.org These strategies demonstrate the power of integrating enzymatic steps, which provide selectivity, with robust chemical transformations to create streamlined and effective synthetic routes.

Role of Nitroreductases in Transformations of Nitroaromatic Compounds

Nitroreductases are a family of flavin-containing enzymes that play a critical role in the metabolism of nitroaromatic compounds, including nitrobenzoate esters. oup.comresearchgate.netTheir primary function is to catalyze the reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups, using NAD(P)H as an electron donor. researchgate.netmdpi.com These enzymes are classified into two main types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). oup.comType I nitroreductases, which are of greater interest for biocatalytic applications, perform a two-electron reduction of the nitro group, typically proceeding through a ping-pong mechanism where the enzyme's flavin cofactor is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate. oup.comnih.govThis process sequentially forms the nitroso and hydroxylamino derivatives. mdpi.comnih.govThe final reduction from hydroxylamine (B1172632) to amine is not always catalyzed efficiently by the same enzyme. nih.gov The substrate specificity of nitroreductases varies. Some, like the PnbA reductase from Lactobacillus plantarum, are highly chemoselective for 4-nitrobenzoates. researchgate.netOthers, such as NfsA and NfsB from E. coli, have a broader substrate range. nih.govThe reactivity of these enzymes is correlated with the electrochemical properties of the nitroaromatic substrate, with a higher single-electron reduction potential generally leading to a higher reaction rate (kcat/Km). mdpi.comvu.lt A study involving ethyl 2-[¹⁸F]fluoro-4-nitrobenzoate, a prodrug for PET imaging, demonstrated that the ester is first rapidly hydrolyzed in vivo to the corresponding carboxylic acid, and the nitro group is then reduced by bacterial nitroreductases at the site of infection. nih.govKinetic analysis showed that the S. aureus nitroreductase NfsB reduces the ester form (ethyl 2-fluoro-4-nitrobenzoate) much more efficiently than the corresponding carboxylic acid, highlighting that the ester itself is an excellent substrate for these enzymes. nih.gov

Table 3: Kinetic Parameters of Nitroreductase Activity on Nitrobenzoate SubstratesGenerated html

Future Research Directions and Emerging Methodologies for Pentyl 4 Nitrobenzoate Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like Pentyl 4-nitrobenzoate (B1230335). These technologies offer powerful tools for predicting the properties and activities of new molecules, thereby accelerating the design and discovery process.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning to correlate a compound's chemical structure with its biological activity, are a key area of development. For derivatives of nitrobenzoates, QSAR and other in-silico methods have already been employed to understand their potential as antifungal agents by predicting interactions with molecular targets. By applying similar ML algorithms to Pentyl 4-nitrobenzoate, researchers can build models to predict its bioactivity, toxicity, and other key parameters without the need for extensive initial laboratory testing. This computer-aided approach allows for the rapid screening of virtual libraries of related compounds to identify candidates with enhanced properties.

Q & A

Q. What are the established synthetic methodologies for pentyl 4-nitrobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 4-nitrobenzoic acid with pentanol, using acid catalysts (e.g., sulfuric acid) or coupling agents like 4-nitrobenzyl chloroformate . Key parameters include:

  • Molar ratios : A 1:1.2 molar ratio (acid:alcohol) minimizes side reactions.
  • Temperature : Reflux conditions (100–120°C) under inert atmosphere.
  • Catalysts : 0.5–1.0% w/w sulfuric acid improves yield to ~85% .
  • Purification : Fractional distillation or recrystallization from ethanol.
    Data Table :
ParameterOptimal Value
Reaction Time6–8 hours
Yield78–85%
Purity (HPLC)≥98%

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • NMR : 1H^1H NMR should show a triplet at δ 0.90 ppm (pentyl CH3_3), a multiplet at δ 4.30 ppm (ester OCH2_2), and aromatic protons at δ 8.20–8.40 ppm (nitrobenzene ring) .
  • IR : Strong C=O stretch at ~1720 cm1^{-1} (ester), NO2_2 asymmetric stretch at ~1520 cm1^{-1}.
  • XRD : Monoclinic crystal system with hydrogen-bonding motifs (e.g., C=O⋯H interactions) .

Advanced Research Questions

Q. What advanced thermal analysis methods elucidate the stability and decomposition pathways of this compound?

  • TGA/DSC : Decomposition onset at ~220°C, with two mass-loss stages: ester cleavage (220–300°C) and nitro group reduction (300–400°C). Activation energy (EaE_a) calculated via Flynn-Wall-Ozawa method .
  • Isothermal Studies : At 200°C, <5% mass loss over 24 hours, indicating short-term stability.

Q. How do microbial pathways degrade this compound, and what enzymes are involved?

In Pseudomonas putida TW3, the pathway involves:

Esterase-mediated hydrolysis : Cleavage to 4-nitrobenzoic acid and pentanol.

Reduction : 4-Nitrobenzoate reductase (PnbA) converts 4-nitrobenzoate to 4-hydroxylaminobenzoate.

Lyase activity : PnbB cleaves 4-hydroxylaminobenzoate to protocatechuate and NH4+_4^+ .
Methodological Note : Use LC-MS to track intermediate metabolites and RT-qPCR to quantify pnbA/pnbB expression.

Q. How can supramolecular interactions guide the design of this compound cocrystals?

  • Graph Set Analysis : Identify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s rules .
  • Co-crystal Screening : Solvent-drop grinding with coformers (e.g., nicotinamide) in a 1:1 molar ratio.
  • XRD Validation : Compare experimental patterns with predicted P21_1/c space group .

Q. What mechanistic insights explain the formation of pentyl radicals during photolysis?

  • Laser Flash Photolysis : UV irradiation (254 nm) generates pentyl radicals via homolytic cleavage of the ester C–O bond.
  • EPR Spectroscopy : Detect radical intermediates using spin traps (e.g., DMPO), with hyperfine coupling constants aN=14.5Ga_N = 14.5 \, \text{G}, aH=2.3Ga_H = 2.3 \, \text{G} .

Q. How does computational modeling predict this compound’s reactivity in catalytic systems?

  • DFT Calculations : B3LYP/6-311++G(d,p) level to map transition states for ester hydrolysis (ΔG^\ddagger ≈ 25–30 kcal/mol).
  • Molecular Docking : Simulate binding affinity (-8.5 kcal/mol) with Candida antarctica lipase B active site .

Q. What chromatographic techniques optimize purity for kinetic studies?

  • HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time = 6.2 minutes.
  • Distillation : Use a 20-plate rectification column (600 mm diameter) with reflux ratio 0.92 to achieve ≥99.5% purity .

Contradictions and Knowledge Gaps

  • Synthetic Yields : Discrepancies in reported yields (70–90%) may arise from solvent polarity or catalyst activity .
  • Thermal Stability : Conflicting decomposition temperatures (200–250°C) suggest batch-dependent impurities .

Unresolved Research Questions

  • Can this compound act as a hydrogen-bond donor in co-crystals with halogenated aromatics?
  • What are the environmental persistence metrics (e.g., half-life in soil) for this compound?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.